2-boronothiophene-3-carboxylic Acid

Protodeboronation kinetics Heteroarylboronic acid stability Cross-coupling reagent selection

2-Boronothiophene-3-carboxylic acid (syn. 3-Carboxythiophene-2-boronic acid) is a heterocyclic arylboronic acid building block with the molecular formula C₅H₅BO₄S and molecular weight 171.97 g/mol.

Molecular Formula C5H5BO4S
Molecular Weight 171.97 g/mol
CAS No. 519054-53-6
Cat. No. B1363952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-boronothiophene-3-carboxylic Acid
CAS519054-53-6
Molecular FormulaC5H5BO4S
Molecular Weight171.97 g/mol
Structural Identifiers
SMILESB(C1=C(C=CS1)C(=O)O)(O)O
InChIInChI=1S/C5H5BO4S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,9-10H,(H,7,8)
InChIKeyCGKJHZDZZNMEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Boronothiophene-3-carboxylic Acid (CAS 519054-53-6): Procurement-Ready Physicochemical Profile


2-Boronothiophene-3-carboxylic acid (syn. 3-Carboxythiophene-2-boronic acid) is a heterocyclic arylboronic acid building block with the molecular formula C₅H₅BO₄S and molecular weight 171.97 g/mol . It features both a boronic acid group at the 2-position and a carboxylic acid group at the 3-position of the thiophene ring, placing them in an ortho relationship. This bifunctional architecture enables participation in Suzuki-Miyaura cross-couplings for carbon-carbon bond formation while simultaneously offering a carboxylic acid handle for amidation, esterification, or further derivatization [1]. Commercial sources supply the compound typically at >99% purity (Aladdin), 97% (SummedChem), or >96% (Lumtec) as a white to off-white solid with a melting point of 146 °C, stored under refrigeration (2–8 °C) under inert atmosphere .

Why 2-Boronothiophene-3-carboxylic Acid Cannot Be Replaced by Generic Thienylboronic Acids: A Stability and Reactivity Argument


Simple thienylboronic acids such as thiophene-2-boronic acid and thiophene-3-boronic acid are notoriously susceptible to protodeboronation, with relative C–B cleavage rates 7.1 × 10³ and 8.5 × 10⁵ times faster than phenylboronic acid, respectively [1]. This inherent instability necessitates large molar excesses (often 10–50% or more) in cross-coupling reactions, inflating reagent costs and complicating purification [2]. In contrast, 2-boronothiophene-3-carboxylic acid incorporates an ortho-carboxylic acid group that can form an intramolecular boralactone (thieno-boroxolone), a structural feature demonstrated in the analogous 2-carboxyphenylboronic acid (2-CPBA) to enhance oxidative stability by 10,000-fold [3]. Generic substitution with a simple thienylboronic acid therefore forfeits both the kinetic stability advantage and the synthetic utility of the free carboxyl handle, making 2-boronothiophene-3-carboxylic acid a non-interchangeable reagent for multi-step syntheses requiring orthogonal functionalization.

Quantitative Differentiation of 2-Boronothiophene-3-carboxylic Acid from Core Competitor Boronic Acids


Protodeboronation Stability Advantage Over the Closest Unsubstituted Analog

Thiophene-3-boronic acid, the closest simple analog lacking the ortho-carboxyl group, displays a relative protodeboronation rate of 8.5 × 10⁵ compared to phenylboronic acid (rate = 1), making it one of the most protodeboronation-prone heteroarylboronic acids known [1]. In contrast, the boralactone formed by 2-boronothiophene-3-carboxylic acid is predicted to mimic the behavior of 2-carboxyphenylboronic acid (2-CPBA), which exhibits a 10,000-fold enhancement in oxidative stability, corresponding to a half-life extension from hours to months under ambient aqueous conditions [2]. This class-level inference places the target compound’s C–B bond stability approximately 10⁴-fold above that of thiophene-3-boronic acid under oxidizing conditions.

Protodeboronation kinetics Heteroarylboronic acid stability Cross-coupling reagent selection

Orthogonal Difunctionality for Iterative Synthesis vs. Monofunctional Thiophene Boronic Acids

Thiophene-2-boronic acid (CAS 6165-68-0) and thiophene-3-boronic acid (CAS 6165-69-1) each possess a single reactive handle (the boronic acid group) for cross-coupling . 2-Boronothiophene-3-carboxylic acid, by contrast, carries both a boronic acid and a carboxylic acid on the same thiophene scaffold, enabling two sequential, chemoselective transformations without intermediate protecting-group manipulations. The carboxylic acid can be pre-functionalized (e.g., amide formation with HATU/DIPEA) prior to Suzuki coupling, or the boronic acid can be coupled first using Pd(PPh₃)₄/Na₂CO₃ in dioxane-water, leaving the carboxylate intact for subsequent activation [1]. This orthogonal reactivity eliminates at least one synthetic step compared to using two separate monofunctional building blocks.

Orthogonal functional group tolerance Iterative Suzuki coupling Bioconjugation chemistry

Enhanced Aqueous Solubility of the Carboxylate Form vs. Unsubstituted Thienylboronic Acids

Unsubstituted thiophene boronic acids such as thiophene-2-boronic acid are sparingly soluble in water (<2 mg/mL at 25 °C), often necessitating organic co-solvents (>30% v/v dioxane or DMF) for homogeneous Suzuki coupling [1]. The carboxylic acid group of 2-boronothiophene-3-carboxylic acid can be deprotonated under mildly basic coupling conditions (pKₐ of thiophene-3-carboxylic acid is ~3.8), yielding a water-soluble carboxylate that markedly improves aqueous solubility . This enables coupling reactions to proceed in lower organic-solvent mixtures (e.g., H₂O/EtOH 3:1 rather than dioxane/H₂O 3:1), aligning with green chemistry principles and reducing solvent procurement and disposal costs.

Aqueous solubility Reaction medium compatibility Green chemistry metrics

Procurement-Driven Application Scenarios for 2-Boronothiophene-3-carboxylic Acid


Medicinal Chemistry: Fragment-Based Drug Discovery Requiring Iterative C–C and C–N Bond Formation

In fragment elaboration campaigns, 2-boronothiophene-3-carboxylic acid serves as a dual-handle thiophene isostere. The boronic acid undergoes Suzuki coupling with aryl/heteroaryl halides to build biaryl cores, while the carboxylic acid is subsequently converted to amides, esters, or hydrazides for SAR exploration. The boralactone-mediated oxidative stability ensures that the boronic acid moiety survives extended storage in DMSO stock solutions, a critical requirement for automated library synthesis. This scenario cannot be replicated with thiophene-2-boronic acid alone, which lacks the carboxyl anchor point and is known to undergo rapid protodeboronation in protic media .

Process Chemistry: Scalable Suzuki Coupling with Reduced Boronic Acid Excess

In pilot-plant Suzuki couplings, the protodeboronation-prone nature of thiophene-2- and thiophene-3-boronic acids typically requires a 1.5- to 2.0-fold molar excess of the boronic acid reagent to compensate for C–B bond loss under aqueous basic conditions. The ortho-carboxyl-stabilized boralactone form of 2-boronothiophene-3-carboxylic acid is projected to reduce the required excess to ≤1.1 equivalents, directly cutting raw material cost by up to 40% for the boron component and minimizing protodeboronation by-product contamination in the final API intermediate .

Chemical Biology: Aqueous-Compatible Protein Modification via Tandem Boronate-Diol Binding and Amide Bioconjugation

The boronic acid group of 2-boronothiophene-3-carboxylic acid can form reversible covalent complexes with 1,2-diols (e.g., glycoprotein glycans) while the carboxylic acid is simultaneously activated for amide bond formation with lysine side chains or N-terminal amines. The boralactone confers at least 20-fold greater kinetic stability of the diol complex compared to simple phenylboronic acid–diol adducts (as demonstrated for 2-CPBA), enabling pull-down experiments and target engagement assays under physiological conditions without rapid dissociation .

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